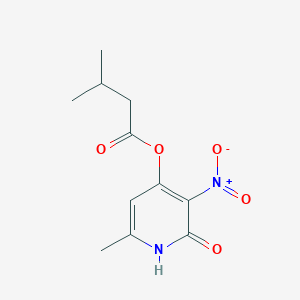

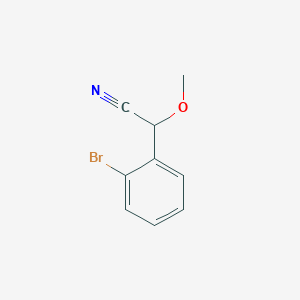

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbutanoate is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.242. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Magnetic Properties and Single-Molecule Magnet Behavior:

- Researchers studied ring-like compounds including Ln(III)-radical complexes, focusing on magnetic properties. They found that the lanthanide-radical system exhibited single-molecule magnet behavior, with magnetic relaxation influenced by the β-diketonate coligand (Mei et al., 2012).

Catalytic Activities:

- A study on optically active polymers containing oxime groups, which were used as catalysts in esterolysis reactions, showed moderate chiral discrimination when interacting with p-nitrophenyl 2-methylbutanoate. This suggests potential applications in stereoselective synthesis processes (Aglietto et al., 1980).

Synthesis of Pyrrolidinone Derivatives:

- The compound was involved in a three-component nitro-Mannich/lactamization cascade, leading to the preparation of pyrrolidinone derivatives. This process was noted for its efficiency, broad scope, and high diastereoselectivity, indicating potential in pharmaceutical synthesis (Pelletier et al., 2009).

Nonlinear Optics:

- In a study focused on molecular complexation for nonlinear optics, complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide demonstrated second harmonic generation (SHG) activity. This finding is significant for the development of materials with quadratic nonlinear optical behavior (Muthuraman et al., 2001).

Reactivity and Structural Analysis:

- The reactivity of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine was examined, revealing insights into the structure and bonding characteristics of this compound. This research provides foundational knowledge for further chemical applications (Kucharska et al., 2013).

Photocaging Groups in Nitriles:

- A study on ruthenium complexes with TPA (tris[(pyridin-2-yl)methyl]amine) revealed how steric effects influence the thermal and photochemical reactivities of nitrile-containing compounds. This research has implications for the development of photo-responsive materials (Arora et al., 2016).

Drug Delivery Applications:

- The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage was investigated for potential drug delivery applications. This study provides valuable insights into the use of molecular cages for targeted drug delivery systems (Mattsson et al., 2010).

Properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-6(2)4-9(14)18-8-5-7(3)12-11(15)10(8)13(16)17/h5-6H,4H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOQDWVEWUCYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998942.png)

![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)

![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2998946.png)

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998954.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2998955.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)

![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)